1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea
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Overview
Description
1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an imidazo[1,2-a]pyridine moiety, a methyl-substituted phenyl ring, and a methoxyphenyl group linked through a urea linkage. Its complex structure suggests potential utility in medicinal chemistry, particularly in the design of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.
Substitution Reactions:
Urea Formation: The final step involves the reaction of the substituted imidazo[1,2-a]pyridine with an isocyanate derivative of 3-methoxyphenyl to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like sulfuryl chloride (SO₂Cl₂).
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or other substituted derivatives.
Chemistry:
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions due to its nitrogen-containing heterocycle.
Material Science: Potential use in the development of organic semiconductors.
Biology and Medicine:
Pharmacology: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biological Probes: Used in the study of biological pathways and mechanisms due to its ability to interact with biomolecules.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Polymer Science: Utilized in the synthesis of specialty polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, affecting cellular processes and potentially leading to therapeutic effects.
Comparison with Similar Compounds
- 1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-phenylurea
- 1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea
Comparison:
- Structural Differences: The presence of different substituents on the phenyl rings (e.g., methoxy vs. phenyl) can significantly alter the compound’s chemical properties and biological activity.
- Unique Features: The specific substitution pattern in 1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea may confer unique binding properties and selectivity towards certain biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
1-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-15-9-10-16(20-14-26-11-4-3-8-21(26)24-20)12-19(15)25-22(27)23-17-6-5-7-18(13-17)28-2/h3-14H,1-2H3,(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZNTRQRXOPMJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=CC3=N2)NC(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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